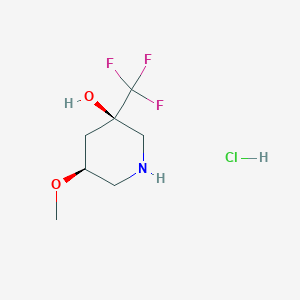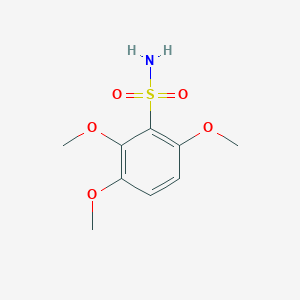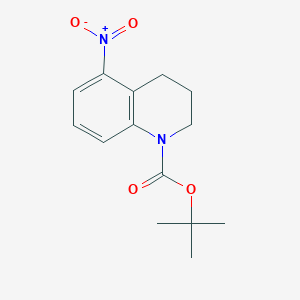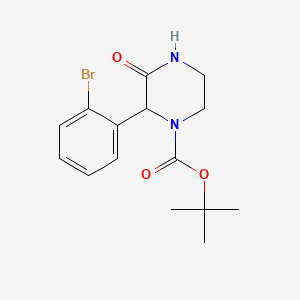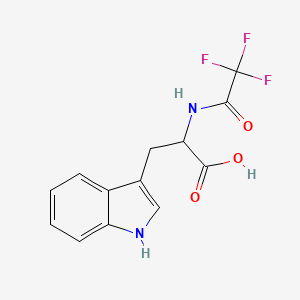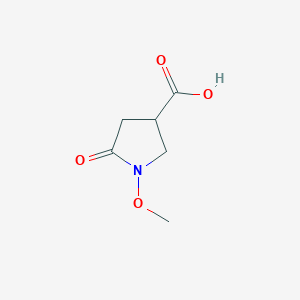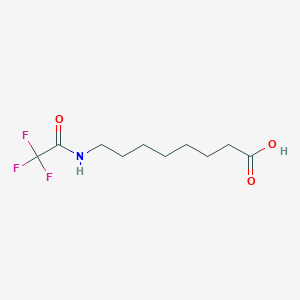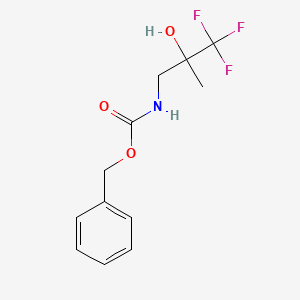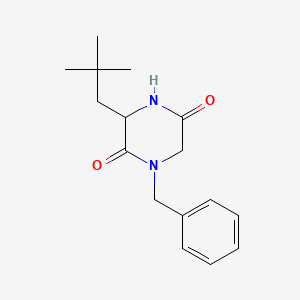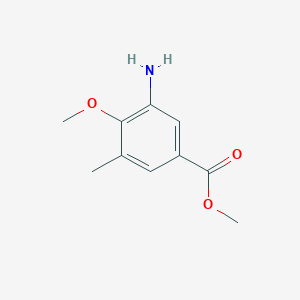![molecular formula C12H8N4S2 B13497384 2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinazoline core with sulfanyl and acetonitrile functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile typically involves the reaction of quinazoline derivatives with cyanomethyl sulfanyl compounds under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the sulfanyl group, followed by nucleophilic substitution with a cyanomethyl halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted quinazoline derivatives
Applications De Recherche Scientifique
2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The sulfanyl and nitrile groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}oxy)acetonitrile
- 2,2′- (2,4-Quinazolinediyldisulfanediyl)diacetonitrile
Uniqueness
2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity in its biological activities, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C12H8N4S2 |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-[2-(cyanomethylsulfanyl)quinazolin-4-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C12H8N4S2/c13-5-7-17-11-9-3-1-2-4-10(9)15-12(16-11)18-8-6-14/h1-4H,7-8H2 |
Clé InChI |
RNGNRLRHXKXNAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


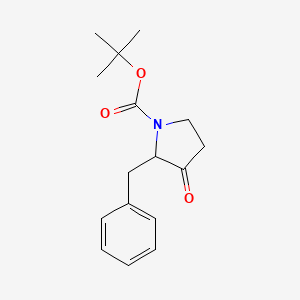
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
